[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium
Description
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is a quaternary ammonium compound with a complex structure that includes an ethoxy group, an oxo group, and a propylamine moiety
Properties
Molecular Formula |
C9H21N2O2+ |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium |
InChI |
InChI=1S/C9H21N2O2/c1-5-11(3,4)10-8-7-9(12)13-6-2/h10H,5-8H2,1-4H3/q+1 |
InChI Key |
FFDQFVOPLNEVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)NCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxopropanoate and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide to facilitate the nucleophilic substitution.
Procedure: Ethyl 3-oxopropanoate is reacted with dimethylamine in an anhydrous solvent like ethanol. The mixture is heated to reflux, allowing the formation of the intermediate compound.
Quaternization: The intermediate is then quaternized using an alkylating agent such as ethyl iodide, resulting in the formation of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium.
Industrial Production Methods
In an industrial setting, the production of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium: vs. : The methoxy variant has different solubility and reactivity profiles.
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium: vs. : The methyl variant shows different steric and electronic effects.
Uniqueness
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
